molecular formula C15H16N2O2S2 B389534 [3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone CAS No. 350793-39-4

[3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone

Cat. No. B389534
CAS RN: 350793-39-4
M. Wt: 320.4g/mol
InChI Key: UGLJUNYHYBZBAO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a ketone group, and two thiophene rings. Thiophene is a five-membered heterocyclic compound containing sulfur . Piperazine is a six-membered ring containing two nitrogen atoms. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the thiophene rings, and the ketone group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the ketone group could undergo reactions such as nucleophilic addition or reduction. The thiophene rings could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • Research in organic chemistry has led to the synthesis of compounds related to 3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone. For example, derivatives such as methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates have been synthesized, offering insights into nucleophilic substitution reactions (Krinochkin et al., 2021).

  • Novel thiophene-2-carboxaldehyde derivatives have been synthesized, demonstrating applications in antibacterial and antifungal activities. These compounds exhibit interesting binding characteristics and pharmacokinetic mechanisms, contributing to our understanding of molecular interactions (Shareef et al., 2016).

Biological and Medicinal Applications

  • Certain piperazinyl derivatives have shown promising antibacterial activity. For example, derivatives with piperazinyl groups have been found to exhibit superior in vitro antibacterial activity, highlighting potential medicinal applications (Segawa et al., 1992).

  • Mannich bases related to this compound have been synthesized, showing potential as anti-cancer agents. These studies focus on the chemical characterization and biological evaluation of these compounds, thereby enhancing our knowledge of their therapeutic potentials (Padusha & Shareef, 2014).

Structural and Conformational Studies

  • X-ray analysis and NMR experiments have been conducted on compounds structurally similar to 3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone, providing insight into their conformational equilibria in different solvents. Such studies are crucial for understanding the physical and chemical properties of these compounds (Bogdanov et al., 2004).

properties

IUPAC Name

[3-methyl-4-(thiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-11-10-16(14(18)12-4-2-8-20-12)6-7-17(11)15(19)13-5-3-9-21-13/h2-5,8-9,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLJUNYHYBZBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone

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